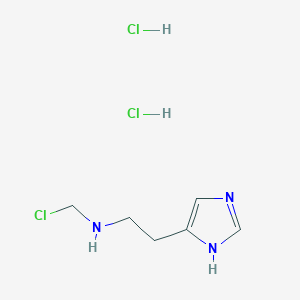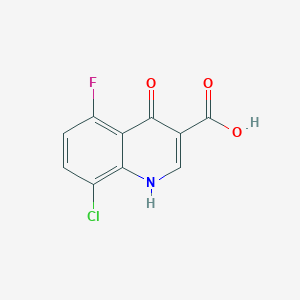![molecular formula C8H7IN2 B12838088 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)
1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrrole ring The presence of an iodine atom at the 6th position and a methyl group at the 4th position further distinguishes this compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyridine and pyrrole precursors.
Cyclization Reaction: The pyridine and pyrrole precursors undergo a cyclization reaction to form the fused pyrrolo[2,3-b]pyridine ring system.
Methylation: The methyl group is introduced at the 4th position through a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
In an industrial setting, the production of 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- may involve large-scale synthesis techniques, including continuous flow reactions and automated synthesis platforms. These methods ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-, which can be further utilized in different applications.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the iodine and methyl substitutions.
6-Iodo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methyl group at the 4th position.
4-Methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the iodine atom at the 6th position.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential as a bioactive molecule, making it a valuable compound in scientific research.
特性
分子式 |
C8H7IN2 |
|---|---|
分子量 |
258.06 g/mol |
IUPAC名 |
6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7IN2/c1-5-4-7(9)11-8-6(5)2-3-10-8/h2-4H,1H3,(H,10,11) |
InChIキー |
LFRVZOHJEHIMID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C=CN2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)



![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)





![2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B12838080.png)



